

S-acetyl-PEG16-alcohol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **S-acetyl-PEG16-alcohol**

Cat. No.: **B7909779**

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This technical guide provides an in-depth overview of the structure, chemical properties, and applications of **S-acetyl-PEG16-alcohol**, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals.

Core Structure and Chemical Properties

S-acetyl-PEG16-alcohol is a heterobifunctional polyethylene glycol (PEG) linker. Its structure is characterized by a sixteen-unit PEG chain, which imparts hydrophilicity and favorable pharmacokinetic properties. The molecule is flanked by two key functional groups: a terminal S-acetyl group and a hydroxyl (-OH) group.

The S-acetyl group serves as a protected thiol. Under mild deprotection conditions, it can be converted to a reactive sulfhydryl (thiol) group, which can then be used for conjugation to various molecules, including electrophilic species. The terminal hydroxyl group offers a versatile handle for a range of chemical modifications, such as esterification or etherification, allowing for its attachment to ligands for target proteins or E3 ubiquitin ligases.^{[1][2]} The extended PEG chain enhances the solubility of the resulting conjugate in aqueous media, a critical factor in drug development.^{[1][2]}

Quantitative Data Summary

The key physicochemical properties of **S-acetyl-PEG16-alcohol** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₄ H ₆₈ O ₁₇ S	[2]
Molecular Weight	780.96 g/mol	[3]
Purity	≥95%	[2]
Appearance	To be determined (likely a white to off-white solid or viscous oil)	N/A
Storage Conditions	-20°C	[1][2]

Experimental Protocols

The utility of **S-acetyl-PEG16-alcohol** lies in the independent reactivity of its terminal functional groups. Below are representative protocols for the manipulation of these groups.

Deprotection of the S-acetyl Group to a Thiol

This protocol describes the removal of the acetyl protecting group to generate a free thiol.

Materials:

- **S-acetyl-PEG16-alcohol**
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Phosphate buffered saline (PBS), pH 7.4
- Organic solvent (e.g., Dichloromethane or Dimethylformamide)
- Ethyl acetate
- Brine

- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **S-acetyl-PEG16-alcohol** in a suitable organic solvent.
- Prepare a solution of hydroxylamine hydrochloride in PBS.
- Add the hydroxylamine solution to the solution of the PEG linker.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, perform an aqueous workup by extracting the mixture with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thiol-functionalized PEG16-alcohol.

Esterification of the Hydroxyl Group with a Carboxylic Acid

This protocol outlines the coupling of the terminal alcohol of **S-acetyl-PEG16-alcohol** to a carboxylic acid-containing molecule, a common step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Materials:

- **S-acetyl-PEG16-alcohol**
- Carboxylic acid-functionalized molecule (e.g., a ligand for a target protein or E3 ligase)
- Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

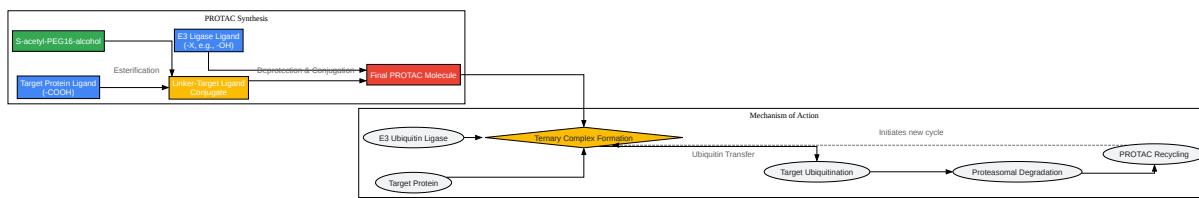
- Dissolve the carboxylic acid-functionalized molecule and a catalytic amount of DMAP in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
- Add **S-acetyl-PEG16-alcohol** to the solution.
- In a separate flask, dissolve DCC in anhydrous DCM or DMF.
- Slowly add the DCC solution to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the desired ester conjugate.

Application in Targeted Protein Degradation: PROTACs

S-acetyl-PEG16-alcohol is a valuable tool in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.^{[3][4][5]} The **S-acetyl-PEG16-alcohol** serves as the linker component, connecting the target protein ligand to the E3 ligase ligand.

Logical Workflow for PROTAC Synthesis and Action

The following diagram illustrates the general workflow for the synthesis of a PROTAC using **S-acetyl-PEG16-alcohol** and its subsequent mechanism of action.

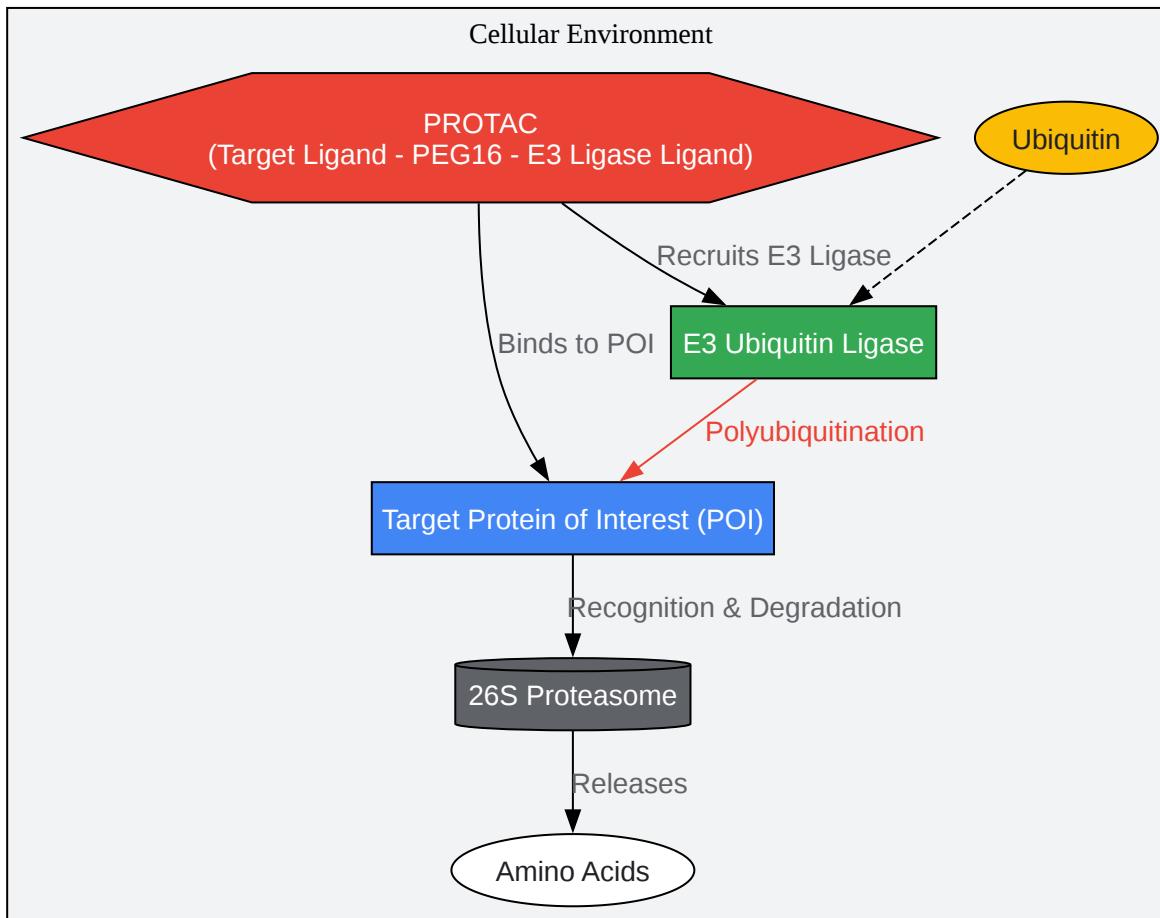


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Caption: Workflow of PROTAC synthesis using **S-acetyl-PEG16-alcohol** and its mechanism of action.

Signaling Pathway: Targeted Protein Degradation via the Ubiquitin-Proteasome System

The signaling pathway hijacked by PROTACs is the cell's own protein degradation machinery. The following diagram details this process.



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Caption: PROTAC-mediated targeted protein degradation pathway.

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